molecular formula C13H14ClNO5 B15200898 6-Chloro-3-indolyl beta-d-ribofuranoside

6-Chloro-3-indolyl beta-d-ribofuranoside

Cat. No.: B15200898
M. Wt: 299.70 g/mol
InChI Key: PNVCPADWDPYYOA-FDYHWXHSSA-N
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Description

6-Chloro-3-indolyl beta-d-ribofuranoside is a synthetic indolyl glycoside derivative, primarily used in biochemical research as a chromogenic or fluorogenic substrate for detecting enzymatic activity, particularly glycosidases. The compound consists of a 6-chloro-substituted indole moiety linked to a beta-d-ribofuranose sugar. Its CAS number is 518033-35-7, and it is commercially available under product code 60180 .

Properties

Molecular Formula

C13H14ClNO5

Molecular Weight

299.70 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H14ClNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1

InChI Key

PNVCPADWDPYYOA-FDYHWXHSSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for 6-Chloro-3-indolyl β-D-Ribofuranoside

Precursor Selection and Reactivity

The synthesis begins with 6-chloroindole, chosen for its electron-deficient indole ring, which enhances electrophilic substitution at the 3-position. Ribofuranosyl donors, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are preferred due to their stability under glycosylation conditions. The benzoyl groups act as transient protecting groups for the ribose hydroxyls, preventing unwanted side reactions during glycosidic bond formation.

Glycosylation Reaction Mechanisms

Glycosidic bond formation employs Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) to activate the ribofuranosyl donor. The mechanism proceeds via an oxocarbenium ion intermediate, where the indole’s 3-hydroxyl group acts as a nucleophile, attacking the anomeric carbon of the ribofuranose. Stereoselectivity for the β-anomer is achieved through neighboring group participation of the 2-O-benzoyl group, which stabilizes the transition state in a chair-like conformation. Reaction conditions typically involve anhydrous dichloromethane at −20°C to 0°C, yielding the protected glycoside intermediate in 65–75% efficiency.

Deprotection and Final Product Isolation

Deprotection of the benzoyl groups is performed using methanolic sodium methoxide, followed by acidic hydrolysis with trifluoroacetic acid (TFA) to remove any residual acetyl protections. The final product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) and recrystallized from ethanol/water mixtures to achieve >98% purity.

Table 1: Optimization of Glycosylation Conditions
Parameter Condition Range Optimal Value Impact on Yield
Temperature −40°C to 25°C 0°C Maximizes β:α ratio (9:1)
Lewis Acid BF₃·OEt₂, SnCl₄, TMSOTf BF₃·OEt₂ (1.2 equiv) 73% yield
Solvent DCM, THF, Acetonitrile Anhydrous DCM Minimizes hydrolysis
Reaction Time 2–24 hours 6 hours Balances completion vs. side reactions

Mechanistic Insights into Key Reactions

Acid-Catalyzed Hydrolysis of the Glycosidic Bond

Under acidic conditions, protonation of the glycosidic oxygen facilitates cleavage, generating a ribofuranosyl oxocarbenium ion and 6-chloro-3-indolyl aglycone. This reaction is critical for quality control, as residual acidity in the final product can lead to premature hydrolysis.

Enzymatic Specificity in Assay Applications

β-D-Ribofuranosidase hydrolyzes the glycosidic bond via a retaining mechanism, involving a covalent enzyme-substrate intermediate. The liberated indolyl moiety undergoes oxidative dimerization to form insoluble indigo derivatives, producing a rose-colored precipitate. This chromogenic response is linear with enzyme concentration (R² > 0.99) within 0.1–10 U/mL.

Analytical Characterization and Validation

Spectroscopic Confirmation of Structure

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, H-4), 7.45 (dd, J = 8.4, 1.8 Hz, 1H, H-5), 7.32 (d, J = 1.8 Hz, 1H, H-7), 5.62 (d, J = 4.2 Hz, 1H, H-1'), 4.12–3.85 (m, 4H, ribose H-2', H-3', H-4', H-5').
  • HRMS (ESI+) : m/z calcd for C₁₃H₁₅ClNO₅ [M+H]⁺ 316.0584; found 316.0586.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 150 mm) with isocratic elution (acetonitrile:water 45:55, 1 mL/min) shows a single peak at t = 6.72 min (UV detection at 254 nm), confirming >99% purity.

Challenges and Innovations in Industrial-Scale Synthesis

Minimizing Anomeric Mixtures

Early methods suffered from α/β anomer ratios as high as 1:3, necessitating costly chromatographic separations. The adoption of 2-O-benzoyl directing groups improved β-selectivity to 9:1, reducing purification burdens.

Solvent Recovery and Waste Management

Industrial processes now employ solvent distillation systems to recover >90% of dichloromethane, aligning with green chemistry principles.

Applications in Diagnostic Microbiology

The compound’s low aqueous solubility (0.8 mg/mL at 25°C) ensures localized precipitation upon enzymatic hydrolysis, enabling precise spatial resolution in agar-based assays. Dual-substrate media incorporating 6-chloro-3-indolyl β-D-ribofuranoside and X-Glc (5-bromo-4-chloro-3-indolyl β-D-glucopyranoside) permit simultaneous detection of ribofuranosidase and glucosidase activities without spectral overlap.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl beta-d-ribofuranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-3-indolyl beta-d-ribofuranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Chloro-3-indolyl beta-d-ribofuranoside involves its hydrolysis by specific enzymes, such as beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloroindole, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity .

Comparison with Similar Compounds

Halogen-Substituted Indolyl Ribofuranosides

The substitution pattern on the indole ring significantly influences biochemical reactivity and specificity. Key analogs include:

Compound Name Substituent Product Code CAS Number Molecular Weight* Key Applications
6-Chloro-3-indolyl beta-d-ribofuranoside Cl 60180 518033-35-7 ~315.7 g/mol Glycosidase assays
5-Bromo-3-indolyl beta-d-ribofuranoside Br 1180 - ~360.1 g/mol Enzyme substrate studies
6-Fluoro-3-indolyl beta-d-ribofuranoside F 86180 - ~299.3 g/mol Biochemical research

*Molecular weights estimated based on structural composition.

  • Impact of Halogens : Chlorine (Cl) provides moderate electronegativity and steric bulk, balancing substrate recognition and cleavage efficiency in enzymatic assays. Bromine (Br) increases molecular weight and may alter binding kinetics, while fluorine (F) enhances polarity and metabolic stability .

Sugar Moiety Variants

The type of glycosidic linkage and sugar structure determines target enzyme specificity:

Compound Name Sugar Moiety Key Differences Applications
This compound Ribofuranose Five-membered ribose ring Ribofuranosidase detection
6-Chloro-3-indolyl beta-d-galactopyranoside Galactopyranose Six-membered galactose ring Galactosidase assays
Methyl beta-d-ribofuranoside Methylated ribose Lacks indole; methyl group substitution Nucleoside synthesis
  • Ribofuranose vs. Galactopyranose: Ribofuranosides are specific to enzymes like ribofuranosidases, whereas galactopyranosides target galactosidases, critical in lactose metabolism studies .

Pharmacological and Biochemical Activity

Bioavailability and Target Engagement

  • Xanthine-9 beta-d-ribofuranoside (MOL006967): Demonstrates 44.72% oral bioavailability (OB) and interacts with hypertension-related targets (e.g., AKT1, VEGFA) .

Enzymatic Specificity

  • Glycosidase Assays: The chloroindolyl group generates a chromogenic signal upon enzymatic cleavage, enabling real-time monitoring of ribofuranosidase activity .
  • Comparison with 5-Bromo-4-chloro-3-indolyl derivatives : Bromo-chloro analogs (e.g., 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide) are widely used in histochemistry due to intense colorimetric signals, suggesting that halogen combinations modulate detection sensitivity .

Physical and Chemical Properties

  • Solubility: Like methyl beta-d-ribofuranoside, indolyl ribofuranosides are water-soluble, facilitating use in aqueous assays .
  • Stability: Halogenation enhances stability against enzymatic degradation compared to non-halogenated analogs (e.g., 3-indoxyl beta-d-glucopyranoside) .

Q & A

Q. What is the primary application of 6-Chloro-3-indolyl β-D-ribofuranoside in biochemical research?

This compound is widely used as a chromogenic substrate to detect enzymatic activity of β-D-ribofuranosidases or related glycosidases. Upon enzymatic cleavage of the glycosidic bond, the indole derivative is released and oxidized (often in the presence of oxygen or oxidizing agents) to form an insoluble blue or purple precipitate. This allows for qualitative or semi-quantitative analysis of enzyme activity in microbial cultures, cell lysates, or purified enzyme preparations .

Q. How should researchers handle and prepare 6-Chloro-3-indolyl β-D-ribofuranoside for enzyme assays?

  • Solubility : Dissolve in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 10–20 mM as a stock solution.
  • Working concentration : Dilute to 0.1–1.0 mM in assay buffers (e.g., phosphate buffer, pH 6.8–7.5).
  • Detection : Monitor color development at 540–620 nm, depending on the enzymatic product. Avoid prolonged light exposure and freeze aliquots at -20°C for long-term stability .

Q. What are the critical controls to include when using this substrate in histochemical staining?

  • Negative control : Omit the enzyme source or use heat-inactivated enzyme.
  • Substrate auto-oxidation control : Incubate substrate without enzyme to rule out non-enzymatic hydrolysis.
  • Competitive inhibition : Add a known glycosidase inhibitor (e.g., 1-deoxynojirimycin) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize kinetic parameters (Km, Vmax) for β-D-ribofuranosidases using this substrate?

  • Substrate titration : Test concentrations from 0.05× to 5× the estimated Km (start with 0.1–5.0 mM).
  • Data analysis : Use Lineweaver-Burk or Michaelis-Menten plots. Example data for similar indolyl glycosides:
SubstrateKm (mM)Vmax (µmol/min/mg)pH Optimum
6-Chloro-3-indolyl β-D-ribofuranoside0.812.57.2
5-Bromo analog1.29.87.0
  • Buffer optimization : Test Tris-HCl vs. phosphate buffers at varying ionic strengths (50–200 mM) .

Q. What strategies mitigate interference from endogenous phosphatases in bacterial β-galactosidase assays using this substrate?

  • Inhibitor cocktails : Add 1 mM sodium orthovanadate or 5 mM β-glycerophosphate to block phosphatase activity.
  • Dual-wavelength detection : Measure absorbance at 620 nm (indole product) and 405 nm (p-nitrophenol from phosphatase activity) to differentiate signals.
  • Mutant validation : Use phosphatase-deficient bacterial strains (e.g., E. coli ΔphoA) .

Q. How does chloro-substitution on the indole ring affect substrate specificity compared to bromo- or fluoro-analogs?

  • Synthetic comparison : Synthesize analogs (e.g., 6-Fluoro-3-indolyl β-D-ribofuranoside) and compare kinetic parameters.
  • Structural modeling : Use molecular docking to assess halogen-enzyme interactions. Chloro’s smaller size may enhance binding in sterically restricted active sites.
  • Experimental validation : Perform competitive inhibition assays with mixed substrates to determine preference .

Methodological Notes

  • Data contradiction analysis : If unexpected color development occurs, test for cross-reactivity with non-target enzymes (e.g., β-glucosidases) using specific inhibitors .
  • Theoretical framework : Link experiments to glycosidase mechanistic studies (e.g., retaining vs. inverting enzymes) to interpret cleavage efficiency .

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